2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

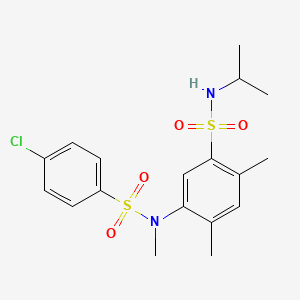

2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, also known as tert-Butyl 6-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are an important class of isoquinoline alkaloids, has garnered significant attention in the scientific community . Various multicomponent reactions have been developed for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving the isomerization of iminium intermediate (exo/endo isomerization) have been highlighted .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroisoquinoline core with a carbaldehyde group at the 6-position and a tert-butyl (Boc) group at the 2-position .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its C(1)-functionalization . These reactions can involve the isomerization of an iminium intermediate .Scientific Research Applications

Enantioselective Synthesis

A significant application involves the highly enantioselective acyl-Mannich reaction of isoquinolines with aldehydes, promoted by proline derivatives. This method facilitates the synthesis of 13-alkyl-tetrahydroprotoberberine alkaloids, employing Boc2O to activate isoquinoline for nucleophilic addition, leading to synthetic intermediates in high enantiomeric excesses. This approach has been crucial for the enantioselective synthesis of tetrahydroprotoberberine derivatives, showcasing the versatility of Boc-protected isoquinoline derivatives in alkaloid synthesis (Mengozzi, Gualandi, & Cozzi, 2014).

Redox-Neutral Annulations

Another research application highlights redox-neutral annulations involving dual C–H bond functionalization of amines, including tetrahydroisoquinoline, with aldehydes. This process underlines the role of acetic acid as a cosolvent, emphasizing the compound's utility in promoting transformations leading to complex molecular architectures (Zhu & Seidel, 2017).

Base-Promoted Regioselective Synthesis

Research also explores the base-promoted regioselective synthesis of tetrahydroquinolines, demonstrating the transformation of N-boc-3-piperidone into 1,2,3,4-tetrahydroquinoline derivatives. This synthesis involves creating new bond formations and is crucial for introducing various functional groups into the tetrahydroquinoline nucleus, underscoring the compound's importance in the synthesis of complex heterocyclic structures (Shally et al., 2019).

Regioselective Lithiation and Electrophilic Quenching

Further applications include the regioselective lithiation and electrophilic quenching of N-Boc-3-phenyltetrahydroisoquinoline, showcasing a method to access 1-substituted derivatives. This technique highlights the potential for synthesizing secondary and tertiary amine products, facilitating the development of diverse medicinal compounds (Talk, El-Tunsi, Robertson, & Coldham, 2019).

Safety and Hazards

When handling 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

The future directions for the research and development of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde and related compounds are likely to involve the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . This includes further exploration of multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important structural motif of various natural products and therapeutic lead compounds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

Mode of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The C(1)-functionalization of THIQs, such as in the case of 2-Boc-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde, can act as precursors for various alkaloids displaying multifarious biological activities .

Biochemical Pathways

Thiq derivatives have broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound should be handled with care to avoid dust formation and contact with skin and eyes .

Properties

IUPAC Name |

tert-butyl 6-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-7-6-12-8-11(10-17)4-5-13(12)9-16/h4-5,8,10H,6-7,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCBGBZLKOFNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

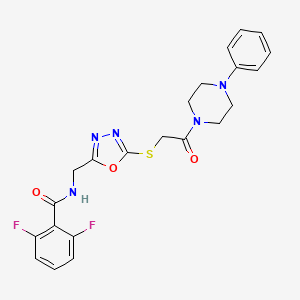

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)

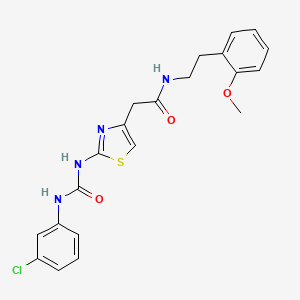

![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)

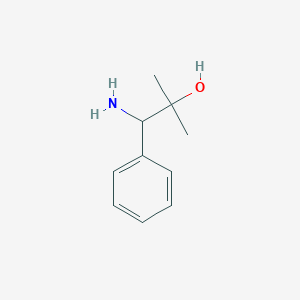

![1-(benzo[d]oxazol-2-yl)-N-(2-methoxyphenethyl)pyrrolidine-2-carboxamide](/img/structure/B2753015.png)

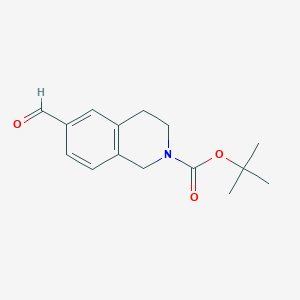

![Ethyl 2-({[6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2753018.png)

![2-Methyl-1-azabicyclo[3.3.1]nonan-4-one](/img/structure/B2753022.png)